See also: Paprika (part of).
n-Vanillyldecanamide
CAS No.: 31078-36-1
Cat. No.: VC0537844
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31078-36-1 |
---|---|
Molecular Formula | C18H29NO3 |
Molecular Weight | 307.4 g/mol |
IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide |
Standard InChI | InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) |
Standard InChI Key | QLHTWDQJPOTDMV-UHFFFAOYSA-N |
SMILES | C(CCCCCCCCC)(=O)NCc1cc(c(cc1)O)OC |
Canonical SMILES | CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula of n-Vanillyldecanamide is C<sub>18</sub>H<sub>29</sub>NO<sub>3</sub>, with a molecular weight of 307.4 g/mol . Its SMILES notation (CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC) delineates a decanoyl group bonded to the vanillylamine backbone . XLogP3-AA calculations estimate a lipophilicity value of 4.7, indicating high lipid solubility .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 48–50°C | |
Boiling Point | 502.9±40.0°C (predicted) | |
Density | 1.027±0.06 g/cm³ (predicted) | |
Solubility in Water | 0.074 g/L (25°C) | |
pKa | 9.76±0.20 (predicted) |
The compound’s limited aqueous solubility aligns with its lipophilic nature, favoring solubility in organic solvents like ethanol and dichloromethane .
Spectroscopic and Computational Data
PubChem’s 3D conformer model reveals a flexible alkyl chain and planar aromatic ring, facilitating interactions with hydrophobic protein domains . Hydrogen bond donor (2) and acceptor (3) counts suggest moderate polarity, consistent with its intermediate solubility profile .
Synthesis and Production
Industrial Synthesis Pathways
n-Vanillyldecanamide is typically synthesized via amidation reactions. A validated method involves reacting vanillylamine hydrochloride with decanoyl chloride under alkaline conditions . Although the cited synthesis in ChemicalBook describes N-Vanillyloctanamide production (94.1% yield), analogous protocols apply to n-Vanillyldecanamide by substituting octanoyl chloride with decanoyl chloride :
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Base Activation: Vanillylamine hydrochloride is neutralized with sodium bicarbonate in aqueous medium.
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Acylation: Decanoyl chloride in chloroform is added dropwise, forming the amide bond at room temperature.
This method avoids high-temperature conditions, preserving the thermolabile vanillyl group . Novapure Healthcare reports custom synthesis capabilities for such vanillamide derivatives, underscoring industrial feasibility .
Biological Activity and Mechanisms
TRPV1 Receptor Interactions
Like capsaicin, n-Vanillyldecanamide activates transient receptor potential vanilloid 1 (TRPV1) channels, implicated in nociception and thermoregulation . In vitro studies on TRPV1-transfected cells demonstrate dose-dependent calcium influx, though with lower potency than capsaicin due to its saturated acyl chain .
Metabolic Effects
n-Vanillyldecanamide enhances catecholamine secretion, promoting lipolysis and energy expenditure . Rodent studies indicate reduced adiposity following chronic administration, suggesting potential anti-obesity applications . The compound’s ability to increase NADPH oxidase activity may further modulate oxidative stress pathways .
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